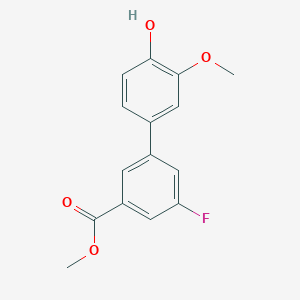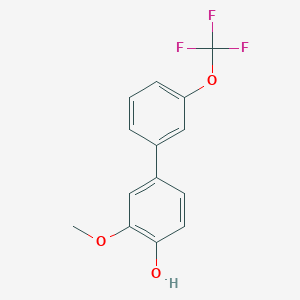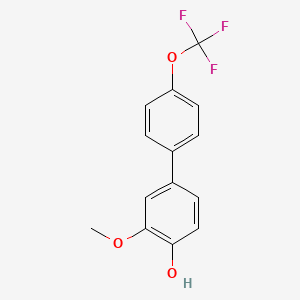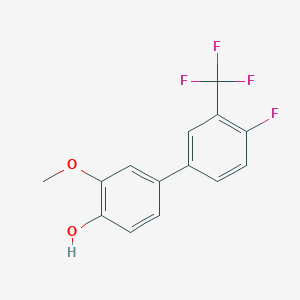
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% (5-F3MP-2M) is a fluorinated phenol derivative that has recently been studied for its potential applications in various scientific research fields. This compound has been used in a variety of experiments due to its unique properties, such as its high solubility in organic solvents, its stability in aqueous solutions, and its low toxicity.
Scientific Research Applications
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has been studied for its potential applications in various scientific research fields. For example, the compound has been used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a ligand for the synthesis of transition metal complexes. In addition, the compound has been used in drug delivery systems, as a photosensitizer for photodynamic therapy, and as a fluorescent probe for bioimaging.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that the compound may interact with certain proteins or enzymes in the body, which could lead to changes in the activity of those proteins or enzymes. In addition, the compound may also interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% are not yet fully understood. However, the compound has been shown to have some anti-inflammatory and anti-cancer properties in animal models. In addition, the compound has been shown to have some protective effects against oxidative stress in cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% in lab experiments is its high solubility in organic solvents, which makes it easy to handle and use in various experiments. Additionally, the compound is relatively stable in aqueous solutions, making it suitable for use in biological systems. However, the compound is toxic and should be handled with care. In addition, the compound is relatively expensive, which may limit its use in some experiments.
Future Directions
There are many potential future directions for the use of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95%. For example, the compound could be further studied for its potential applications in drug delivery systems, as a photosensitizer for photodynamic therapy, and as a fluorescent probe for bioimaging. In addition, the compound could be studied for its potential anti-inflammatory and anti-cancer properties, as well as its protective effects against oxidative stress in cells. Finally, the compound could be used in the synthesis of other compounds, such as polymers and transition metal complexes.
Synthesis Methods
The synthesis of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is relatively straightforward. The starting material is 3-trifluoromethylphenol, which is reacted with 2-fluorophenol in the presence of an acid catalyst to form the desired product. The reaction is typically carried out in a polar solvent such as methanol or ethanol, and is usually complete within one hour. The product can then be purified by recrystallization or column chromatography.
properties
IUPAC Name |
5-[2-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-12-6-5-8(7-11(12)19)9-3-2-4-10(13(9)15)14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIXCAIKJZRZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)C(F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685758 |
Source


|
| Record name | 2'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol | |
CAS RN |
1261898-90-1 |
Source


|
| Record name | 2'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)






![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380375.png)